molecular formula C33H42O11 B1231572 Taxchinin A

Taxchinin A

货号: B1231572
分子量: 614.7 g/mol
InChI 键: VETCXRGMQJYOHM-JGYXPHOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taxchinin A is a naturally occurring taxoid with an 11(15→1)-abeo-taxane skeleton, predominantly isolated from the leaves of Taxus chinensis (Chinese yew) . Unlike paclitaxel (Taxol®), a widely used microtubule-stabilizing anticancer drug, this compound lacks inherent cytotoxicity against tumor cell lines . Its structural uniqueness lies in the abeo-taxane core, characterized by a rearranged carbon skeleton where the C-15 methyl group migrates to C-1, forming a distinct 6/8/6-membered ring system . Despite its inactivity, this compound serves as a critical scaffold for synthesizing dual-functional derivatives that combine microtubule-targeting and NF-κB inhibitory activities, offering novel mechanisms for anticancer drug development .

属性

分子式

C33H42O11

分子量

614.7 g/mol

IUPAC 名称

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-5,6,10-triacetyloxy-2,8-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-4-yl] benzoate

InChI

InChI=1S/C33H42O11/c1-16-22(37)14-24(41-18(3)34)32(8)26(16)28(42-19(4)35)33(31(6,7)40)15-23(38)17(2)25(33)27(29(32)43-20(5)36)44-30(39)21-12-10-9-11-13-21/h9-13,22-24,26-29,37-38,40H,1,14-15H2,2-8H3/t22-,23-,24-,26-,27+,28-,29-,32+,33-/m0/s1

InChI 键

VETCXRGMQJYOHM-JGYXPHOZSA-N

SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

手性 SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

规范 SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

同义词

taxchinin A

产品来源

United States

相似化合物的比较

Data Tables

Table 1: Cytotoxicity of this compound Derivatives vs. Reference Compounds
Compound Cell Line GI₅₀/IC₅₀ (μM) Mechanism Reference
This compound (parent) NCI-60 panel >100 Inactive
5-Oxo-taxchinin A (15 ) A549 (lung) 0.75 Microtubule destabilization
Compound 9 HCT-116 (colon) 0.77 Dual microtubule/NF-κB inhibition
Compound 10 MOLT-4 (leukemia) 0.65 Dual microtubule/NF-κB inhibition
Paclitaxel OVCAR-3 (ovarian) 0.001 Microtubule stabilization
Parthenolide HCT-116 (colon) 1.2 NF-κB inhibition
Table 2: Structural Modifications Enhancing this compound Bioactivity
Modification Effect on Activity Example Derivative Potency (IC₅₀, μM)
Introduction of α,β-unsaturated ketone (C-5) Enables microtubule destabilization Compound 4 1.2–2.5
Addition of N-acyl-3′-phenylisoserine chain (C-13) Enhances tubulin binding Compound 9 0.77
Epoxidation at C-13/C-15 Improves solubility and selectivity Compound 15 0.75

常见问题

Q. What experimental approaches are recommended for initial structural characterization of Taxchinin A?

Employ a combination of NMR (¹H/¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, use HPLC-UV/ELSD with C18 columns and gradient elution (methanol/water + 0.1% formic acid). Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers design cytotoxicity assays for this compound?

Use standardized cell lines (e.g., A549, HeLa, MCF-7) with IC₅₀ determination via MTT/WST-1 assays. Include positive controls (e.g., paclitaxel) and negative controls (DMSO vehicle). Replicate experiments ≥3 times with technical triplicates to assess intra-assay variability. Predefine exclusion criteria for outlier data points .

Q. What solvent systems optimize this compound solubility in in vitro studies?

Test DMSO (≤0.1% v/v) for stock solutions and dilute in culture media. For aqueous stability, consider cyclodextrin encapsulation (e.g., HP-β-CD) or co-solvents like PEG-400. Validate solubility via dynamic light scattering (DLS) and monitor compound degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across studies be reconciled?

Conduct meta-analysis using the I² statistic to quantify heterogeneity ( ). Stratify by variables:

  • Cell line origin (cancer vs. normal)
  • Exposure time (24h vs. 72h)
  • Assay type (apoptosis vs. proliferation endpoints) Report 95% confidence intervals and perform sensitivity analyses excluding outlier studies .

Q. What mechanistic studies elucidate this compound’s dual inhibition of microtubules and NF-κB?

Combine:

  • Microtubule destabilization: Tubulin polymerization assays (fluorescence-based) + immunofluorescence for mitotic arrest (phospho-histone H3 staining)
  • NF-κB inhibition: EMSA for DNA binding, luciferase reporter assays (e.g., HEK293-NF-κB-Luc), and Western blotting for IκBα degradation Use isoform-specific siRNA knockdowns to differentiate targets (e.g., RelA/p65 vs. c-Rel) .

Q. Which strategies improve this compound’s bioavailability in preclinical models?

Develop pro-drug derivatives (e.g., esterification at C2/C5) to enhance lipophilicity. Assess pharmacokinetics via:

  • In vitro: Caco-2 permeability assays
  • In vivo: Plasma/tissue distribution in rodents (LC-MS/MS quantification) Compare AUC(0–24h) and Cₘₐₓ between formulations using ANOVA with Tukey post-hoc tests .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Implement chemical proteomics:

  • Photoaffinity labeling with this compound-azide probes
  • Click chemistry conjugation to biotin tags
  • Streptavidin pull-down + LC-MS/MS identification Confirm specificity via competition assays (excess unlabeled compound) .

Methodological Guidance for Data Interpretation

Q. What statistical methods address batch-to-batch variability in this compound isolation?

Apply multivariate ANOVA (MANOVA) to compare:

  • Extraction yields (methanol vs. supercritical CO₂)
  • Purity metrics (HPLC area%) Include principal component analysis (PCA) to cluster batches by NMR fingerprint regions .

Q. How to assess this compound’s synergistic effects with standard chemotherapeutics?

Use Chou-Talalay combination index (CI):

  • CI < 1: Synergy
  • CI = 1: Additivity
  • CI > 1: Antagonism Validate with isobologram analysis and mechanistic studies (e.g., ABC transporter inhibition) .

Q. What validation criteria confirm this compound’s novelty versus structural analogs?

  • ≥95% purity (HPLC)
  • Distinctive NOE correlations in NMR (e.g., H2-H19 vs. H2-H20)
  • Differential bioactivity profiles (e.g., IC₅₀ ratios across cell lines > 2-fold vs. taxol)
  • Novel crystal packing parameters (P21/c vs. P1 space groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taxchinin A
Reactant of Route 2
Taxchinin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。